molecular formula C26H22N2O3S B15101935 methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15101935
M. Wt: 442.5 g/mol
InChI Key: KTENBXQFCAFJKA-XIPWKTPNSA-N
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Description

The compound methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a thiazolo[3,2-a]pyrimidine core substituted with:

  • A methyl ester group at position 4.
  • A 7-methyl group.
  • Two conjugated (E)-configured styryl moieties: one at position 5 and another as a benzylidene substituent at position 2.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H22N2O3S/c1-18-23(25(30)31-2)21(17-16-20-12-7-4-8-13-20)28-24(29)22(32-26(28)27-18)15-9-14-19-10-5-3-6-11-19/h3-17,21H,1-2H3/b14-9+,17-16+,22-15+

InChI Key

KTENBXQFCAFJKA-XIPWKTPNSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiazoles and pyrimidines, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Compound Benzylidene Substituent Key Properties Reference
Target compound (2E)-3-phenylprop-2-en-1-ylidene Enhanced π-conjugation; potential for planar crystal packing -
Ethyl 7-methyl-3-oxo-5-phenyl analog 2,4,6-trimethoxybenzylidene Increased crystallinity (mp 427–428 K); C–H···O hydrogen bonding in crystals
Compound 11a () 2,4,6-trimethylbenzylidene Lower π-conjugation; IR: 2,219 cm⁻¹ (CN); MS: m/z 386
Compound 11b () 4-cyanobenzylidene Polar nitrile group; MS: m/z 403; altered solubility vs. methoxy/alkyl groups

Key Observations :

  • Methoxy groups (e.g., 2,4,6-trimethoxy in ) enhance hydrogen bonding, increasing melting points and crystallinity .
  • Styryl substituents in the target compound promote extended conjugation, which may enhance UV-Vis absorption properties compared to alkyl/cyano analogs.

Ester Group Variations

Compound Ester Group Impact on Properties
Target compound Methyl Higher volatility vs. ethyl analogs; potential for faster metabolic clearance
Ethyl ester analog () Ethyl Improved lipid solubility; slower hydrolysis compared to methyl esters
Ethyl ester () Ethyl Crystal structure shows bifurcated C–H···O bonds; mp 427–428 K

Key Observations :

  • Methyl esters are more susceptible to enzymatic hydrolysis than ethyl esters, affecting pharmacokinetics.
  • Ethyl esters (e.g., and ) exhibit stronger intermolecular interactions (e.g., hydrogen bonds), improving crystal stability .

Heterocyclic and Aromatic Modifications

Compound () Key Modifications Properties
Methyl ester with thienyl and sulfamoyl 2-thienyl and dimethylsulfamoylphenyl Enhanced dipole moments; potential for bioactivity due to sulfonamide group

Key Observations :

  • Thienyl groups introduce sulfur-based π-systems, altering electronic properties and binding affinities.
  • Sulfonamide moieties () may improve solubility in aqueous media compared to purely aromatic substituents.

Key Observations :

  • Sodium acetate in acetic anhydride/acetic acid is a common catalyst for Knoevenagel-type condensations in these syntheses.
  • Yields are comparable (~68–78%), suggesting similar reactivity across analogs despite substituent differences.

Spectroscopic and Crystallographic Data

  • IR Spectroscopy :
    • Target compound’s ester C=O expected at ~1,700 cm⁻¹, similar to analogs in (1,719 cm⁻¹) .
    • Styryl C=C stretches (~1,600 cm⁻¹) distinguish it from nitrile-containing analogs (e.g., 11b: 2,209 cm⁻¹) .
  • NMR :
    • Conjugated protons in styryl groups (δ ~6.5–8.0 ppm) differ from alkylidene protons in trimethoxy analogs (δ ~7.94 ppm) .
  • Crystallography :
    • ’s ethyl ester shows a puckered pyrimidine ring (deviation: 0.224 Å) and dihedral angles of 80.94° between fused rings . The target compound’s styryl groups may reduce puckering due to steric hindrance.

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